molecular formula C6H6FNO B14221671 4-Fluoro-3-methoxypyridine CAS No. 629626-46-6

4-Fluoro-3-methoxypyridine

Cat. No.: B14221671
CAS No.: 629626-46-6
M. Wt: 127.12 g/mol
InChI Key: RPXRNXIZMOQZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methoxypyridine is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 3-position of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group. These properties make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methoxypyridine can be achieved through several methods. One common approach involves the fluorination of 3-methoxypyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, to facilitate the substitution of a hydrogen atom with a fluorine atom at the 4-position .

Another method involves the use of 4-methoxypyridine-N-oxide as a starting material, which undergoes catalytic hydrogenation to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Catalysts: Palladium catalysts for coupling reactions

    Bases: Potassium carbonate, sodium hydroxide

Major Products Formed

    Aryl or Alkyl Substituted Pyridines: Formed through coupling reactions

    Oxidized Derivatives: Aldehydes or carboxylic acids from oxidation reactions

    Fused Heterocycles: Products of cyclization reactions

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxypyridine is primarily influenced by its ability to interact with various molecular targets through its fluorine and methoxy substituents. The electron-withdrawing fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can modulate its solubility and metabolic stability. These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-methoxypyridine is unique due to the combined effects of the fluorine and methoxy groups on its chemical behavior. The fluorine atom’s strong electron-withdrawing nature, coupled with the electron-donating methoxy group, creates a distinct electronic environment that influences the compound’s reactivity and interactions with other molecules. This makes it a versatile intermediate in various chemical syntheses and applications .

Properties

CAS No.

629626-46-6

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

4-fluoro-3-methoxypyridine

InChI

InChI=1S/C6H6FNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3

InChI Key

RPXRNXIZMOQZHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.